5-Ethoxyoxazole-4-carboxamide
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Overview
Description
5-Ethoxyoxazole-4-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with an ethoxy group at the 5-position and a carboxamide group at the 4-position. Oxazole derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyoxazole-4-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl oxalyl chloride with an appropriate amine can yield the desired oxazole derivative . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxyoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The ethoxy and carboxamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds .
Scientific Research Applications
5-Ethoxyoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethoxyoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxamides: These compounds share a similar carboxamide functional group but differ in their ring structure.
Macrooxazoles: These are oxazole derivatives with different substituents, exhibiting varying biological activities.
Benzoxazole derivatives: These compounds contain a benzene ring fused to an oxazole ring and have distinct chemical properties.
Uniqueness
5-Ethoxyoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-ethoxy-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6-4(5(7)9)8-3-11-6/h3H,2H2,1H3,(H2,7,9) |
InChI Key |
JWJLGUIXNMFSCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CO1)C(=O)N |
Origin of Product |
United States |
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